1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride
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Overview
Description
1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride is a chemical compound with the CAS Number 2172079-20-6 . It has a molecular weight of 205.68 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h10H,1-7H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA .Scientific Research Applications
Pharmacodynamic and Pharmacokinetic Properties
Compounds with structural similarities to "1-Oxa-9-azaspiro[5.5]undecan-4-one hydrochloride" have been extensively studied for their pharmacodynamic and pharmacokinetic properties. For example, Oxaprozin, a non-steroidal anti-inflammatory drug, exhibits significant pharmacodynamic properties due to its action as a non-selective cyclooxygenase inhibitor. It demonstrates ease of diffusion into inflamed synovial tissues, highlighting its potential for treating painful rheumatic and inflammatory conditions. Its unique pharmacokinetic profile, allowing once-daily administration, underscores the importance of structural design in drug effectiveness and patient compliance (Dallegri, Bertolotto, & Ottonello, 2005).
Neuroprotective and Anti-inflammatory Effects
The anti-inflammatory and neuroprotective effects of structurally related compounds offer insight into potential applications of "this compound". These effects are crucial for the treatment of neurodegenerative diseases and inflammatory conditions. For instance, the modulation of the serotonin 1A receptor subtype by azaspirodecanodiones, acting as partial agonists in the serotonergic system, provides a therapeutic avenue for anxiety, depression, and other neuropsychiatric disorders. This suggests that compounds with similar actions could have widespread applications in mental health treatment (López & MartínezRoig, 1992).
Therapeutic Efficacy in Rheumatic and Inflammatory Conditions
The therapeutic efficacy of related compounds in rheumatic and inflammatory conditions further indicates the broad applicability of "this compound" in clinical settings. Drugs like Oxaprozin have shown comparable effectiveness to other non-steroidal anti-inflammatory drugs in managing rheumatoid arthritis and osteoarthritis. This highlights the potential of structurally related compounds in offering alternative treatment options for managing pain and inflammation associated with chronic conditions (Todd & Brogden, 1986).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h10H,1-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYULQUUPYZQFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCNCC2)CC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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